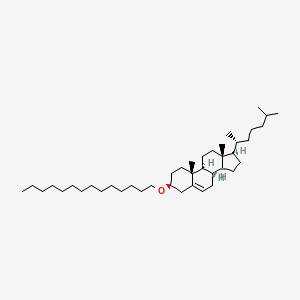
Cholesteryl tetradecyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesteryl tetradecyl ether is a cholesterol derivative where the hydroxyl group of cholesterol is replaced by a tetradecyl ether group. This compound is part of the broader class of cholesteryl ethers, which are known for their stability and unique properties. This compound is used in various scientific research applications due to its non-metabolizable nature, making it a valuable tool for studying lipid metabolism and other biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryl tetradecyl ether typically involves the reaction of cholesterol with tetradecyl mesylate in the presence of a base. One common method involves the use of sodium hydride (NaH) in anhydrous toluene as the solvent. The reaction is carried out under anhydrous conditions at elevated temperatures (around 80°C) to ensure the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically purified using techniques such as column chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Cholesteryl tetradecyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the ether group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of cholesteryl ketones or aldehydes.
Reduction: Formation of cholesteryl alcohols.
Substitution: Formation of various cholesteryl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Cholesteryl tetradecyl ether has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cholesteryl ethers and their interactions with other molecules.
Biology: Employed in studies of lipid metabolism and transport, as it serves as a non-metabolizable analog of cholesteryl esters.
Medicine: Investigated for its potential role in drug delivery systems due to its stability and ability to incorporate into lipid-based carriers.
Mécanisme D'action
Cholesteryl tetradecyl ether exerts its effects primarily through its incorporation into lipid membranes and lipoproteins. It mimics the behavior of cholesteryl esters but is not metabolized by cellular enzymes. This allows researchers to track the movement and distribution of lipids in biological systems without the confounding effects of metabolism. The compound interacts with various molecular targets, including lipoproteins and cell membranes, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Cholesteryl tetradecyl ether can be compared with other cholesteryl ethers and esters:
Cholesteryl oleyl ether: Similar in structure but with an oleyl group instead of a tetradecyl group. Exhibits different phase behavior and stability.
Cholesteryl myristyl ether: Contains a myristyl group, leading to variations in physical properties and applications.
Cholesteryl esters: Differ in the linkage between the cholesterol and the acyl chain, affecting their metabolic stability and biological functions.
This compound stands out due to its unique combination of stability and non-metabolizable nature, making it a valuable tool in various research fields.
Propriétés
Numéro CAS |
75010-38-7 |
|---|---|
Formule moléculaire |
C41H74O |
Poids moléculaire |
583.0 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-tetradecoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C41H74O/c1-7-8-9-10-11-12-13-14-15-16-17-18-30-42-35-26-28-40(5)34(31-35)22-23-36-38-25-24-37(33(4)21-19-20-32(2)3)41(38,6)29-27-39(36)40/h22,32-33,35-39H,7-21,23-31H2,1-6H3/t33-,35+,36+,37-,38+,39+,40+,41-/m1/s1 |
Clé InChI |
ZKJCJOBODMKHLW-UATRQTRPSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES canonique |
CCCCCCCCCCCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




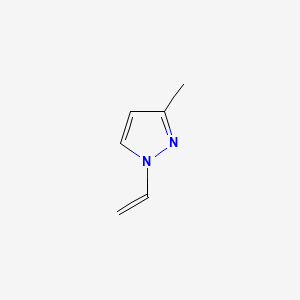
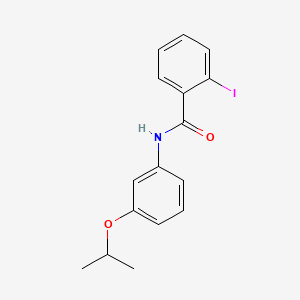
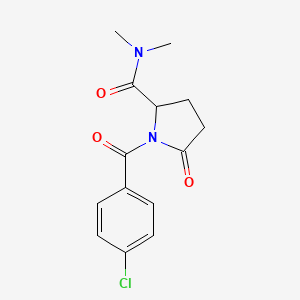
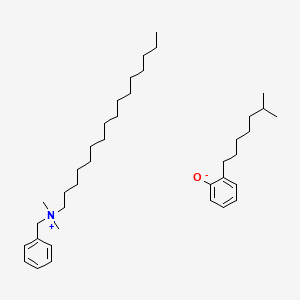
![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)
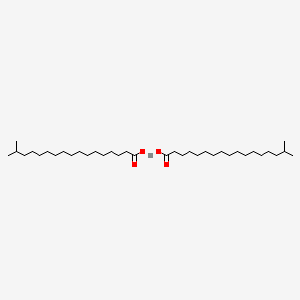
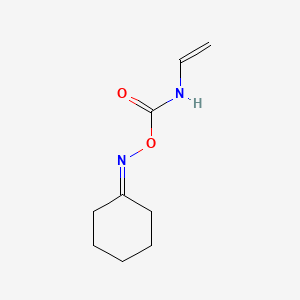

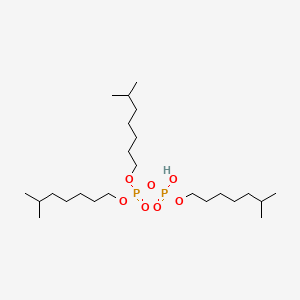

![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)

